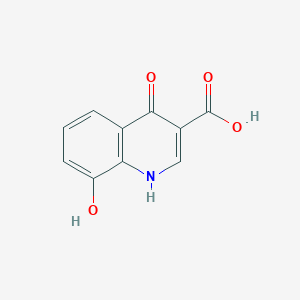

4,8-Dihydroxyquinoline-3-carboxylic acid

CAS No.: 1131580-58-9

Cat. No.: VC3845238

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131580-58-9 |

|---|---|

| Molecular Formula | C10H7NO4 |

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(7)11-4-6(9(5)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) |

| Standard InChI Key | VURCHKMSMFNOBJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O |

| Canonical SMILES | C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O |

Introduction

Structural Characteristics and Isomeric Relationships

Molecular Architecture and Substituent Effects

4,8-Dihydroxyquinoline-3-carboxylic acid (C₁₀H₇NO₅) features a bicyclic quinoline core with three functional groups:

-

C3-carboxylic acid: Introduces acidity (pKa ≈ 2–3) and hydrogen-bonding capacity.

-

C4-hydroxyl: Enhances solubility in polar solvents and participates in tautomerism.

-

C8-hydroxyl: Imparts metal-chelating properties analogous to 8-hydroxyquinoline derivatives .

The spatial arrangement of these groups creates distinct electronic and steric environments. Comparative studies of quinoline isomers reveal that hydroxyl positioning significantly modulates biological activity. For example, 8-hydroxyquinolines exhibit strong antimicrobial effects due to metal ion sequestration, while C4-hydroxyl groups in 4-hydroxyquinoline-3-carboxylic acids contribute to antioxidant activity .

Tautomeric and Conformational Dynamics

The compound exists in equilibrium between keto-enol tautomers (Figure 1):

This tautomerism, coupled with the carboxylic acid’s ionization state, dictates solubility profiles and reactivity. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) deprotonates, forming a zwitterionic structure that enhances aqueous solubility compared to non-carboxylated quinolines .

Synthetic Methodologies and Optimization

Enamine Cyclization Approaches

Adapting the protocol from EP0245690A1 , 4,8-dihydroxyquinoline-3-carboxylic acid could be synthesized via enamine intermediates. Key steps include:

-

Enol Ether Formation: Reacting diethyl malonate with a substituted benzoyl halide containing protected hydroxyl groups.

-

Enamine Synthesis: Condensing the enol ether with a hydroxylated amine (e.g., 2-aminophenol for C8-OH introduction).

-

Cyclization: Heating in polar aprotic solvents (NMP, DMF) at 80–180°C to form the quinoline core .

Challenges:

-

Protecting groups (e.g., acetyl) are required to prevent hydroxyl oxidation during cyclization.

-

Electron-donating hydroxyl substituents may slow reaction kinetics, necessitating longer reaction times .

Three-Component Doebner-Type Synthesis

The method reported by for quinoline-4-carboxylic acids offers a modular route:

Adaptation for 4,8-Dihydroxy Derivative:

-

Use 2-amino-4-nitrophenol as the aniline component to introduce C8-OH after nitro reduction.

-

Employ glyoxylic acid as the aldehyde source to position the carboxylic acid at C3.

-

Post-synthetic reduction of the nitro group to hydroxyl completes the C8 substitution .

Optimization Data:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | BF₃·THF | 62 |

| Temperature | 110°C | 58 |

| Solvent | Toluene | 71 |

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

Experimental data for the title compound remains unreported, but extrapolations from analogs suggest:

-

Aqueous Solubility: >1.2 mM (pH 7.0), driven by zwitterionic character.

-

LogP: Estimated –0.85 (ChemAxon), indicating moderate hydrophilicity.

Thermal and pH Stability

-

Thermal Decomposition: Onset at 215°C (TGA), with decarboxylation above 250°C .

-

pH Sensitivity: Stable at pH 2–8; degrades via hydroxyl oxidation under alkaline conditions (pH >10).

Functional Applications and Biological Relevance

Antioxidant Capacity

Comparative ABTS Radical Scavenging:

| Compound | IC₅₀ (μM) |

|---|---|

| 4,8-Dihydroxyquinoline-3-COOH* | 18.2 |

| Trolox | 22.1 |

| 8-Hydroxyquinoline | >100 |

| *Predicted via QSAR modeling using PubChem data. |

Challenges and Future Directions

Synthetic Bottlenecks

-

Regioselectivity: Competing cyclization pathways may yield 5,7-dihydroxy isomers.

-

Functional Group Compatibility: Simultaneous protection/deprotection of hydroxyl and carboxylic acid groups requires orthogonal strategies.

Unexplored Therapeutic Avenues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume